molecular formula C15H15NO4S2 B2702124 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide CAS No. 1428349-99-8

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide

Cat. No.: B2702124
CAS No.: 1428349-99-8
M. Wt: 337.41
InChI Key: LAADUZSUYLMPPM-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide is an organic compound that features a unique combination of functional groups, including a methoxyphenoxy group, a but-2-yn-1-yl chain, and a thiophene-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of 2-butyne-1,4-diol with a suitable halogenating agent to form 4-halo-2-butyne.

    Coupling with 2-methoxyphenol: The 4-halo-2-butyne intermediate is then reacted with 2-methoxyphenol in the presence of a base to form the 4-(2-methoxyphenoxy)but-2-yne intermediate.

    Sulfonamide formation: The final step involves the reaction of the 4-(2-methoxyphenoxy)but-2-yne intermediate with thiophene-2-sulfonyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: Serving as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with sulfonamide-binding proteins, while the alkyne and methoxyphenoxy groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-2-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrrole-2-sulfonamide: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to benzene, furan, or pyrrole analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-19-13-7-2-3-8-14(13)20-11-5-4-10-16-22(17,18)15-9-6-12-21-15/h2-3,6-9,12,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAADUZSUYLMPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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